
2-(3-Chloro-2-methylanilino)-4-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylanilino)-4-(dimethylamino)nicotinonitrile, also known as 3-Chloro-2-methylanilino-4-dimethylaminonitril (CMADN), is an organic compound with the molecular formula C9H12ClN3. It is a white solid that is soluble in organic solvents, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. CMADN is a versatile molecule that has a wide range of applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : This compound is involved in the synthesis of various derivatives, such as 4-(2-naphthyl)pyridine derivatives. These derivatives have potential applications in positron emission tomography for Alzheimer's Disease diagnosis (Škofic et al., 2005).
Formation of Heterocycles : It plays a role in the formation of novel heterocycles like the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, which can have varied applications in medicinal and synthetic chemistry (Coppola & Shapiro, 1981).
Crystal Structure Analysis : Investigations into the crystal structure of related compounds, like 2-(1-Methyl-1H-3-indolyl)nicotinonitrile, provide insights into molecular configurations essential for drug design and development (Parthasarathy et al., 2006).
Pharmaceutical Applications
Alzheimer's Disease Research : Derivatives of this compound, such as FDDNP, are used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, aiding in diagnosis and treatment planning (Shoghi-Jadid et al., 2002).
Antitumor Activity : Some derivatives have shown potential in antitumor activity, as in the case of compounds synthesized from 2-chloro-nicotinonitrile showing cytotoxicity against Ehrlich ascites cells in vitro (Waly et al., 2013).
Corrosion Inhibition : Research on furanylnicotinamidine derivatives, which include this compound, shows potential applications in corrosion inhibition, indicating broader industrial applications (Fouda et al., 2020).
Chemical Properties and Reactions
Reactivity Studies : Studies on the reactivity of this compound with various reagents provide insights into its chemical behavior, essential for developing new synthetic routes and compounds (Gaber et al., 1977).
Role in Synthesizing New Compounds : It is used in the synthesis of various novel compounds, highlighting its versatility in organic chemistry and drug synthesis (Al-Sheikh, 2011).
Microwave-Assisted Synthesis : The compound is involved in microwave-assisted synthesis processes, indicating its role in modern, efficient chemical synthesis techniques (Srikrishna & Dubey, 2018).
Propriétés
IUPAC Name |
2-(3-chloro-2-methylanilino)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-10-12(16)5-4-6-13(10)19-15-11(9-17)14(20(2)3)7-8-18-15/h4-8H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSWASTEBXKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylanilino)-4-(dimethylamino)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

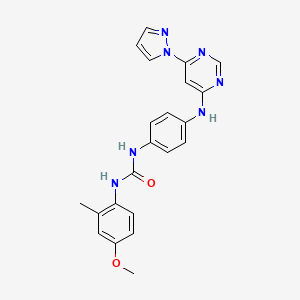
![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)
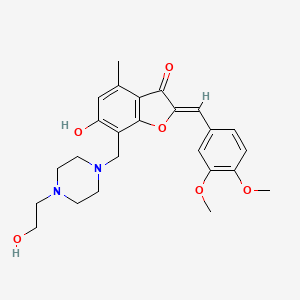
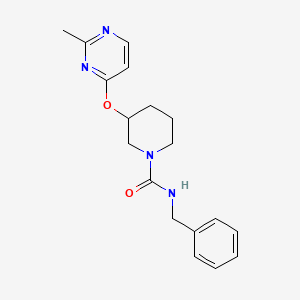
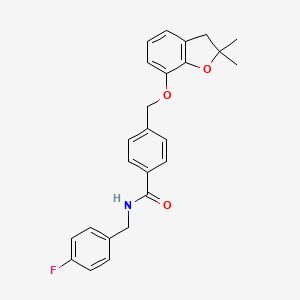

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)
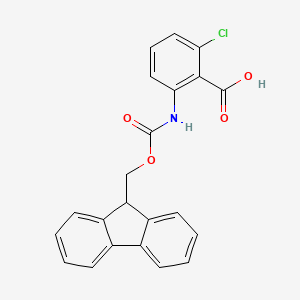
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)
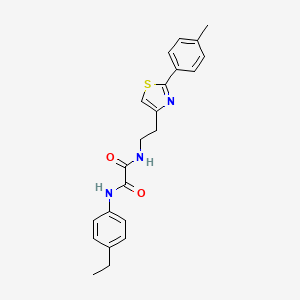
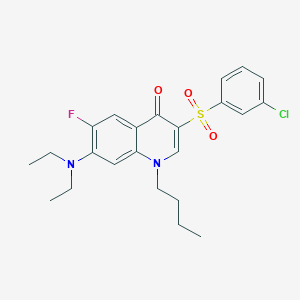
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)